molecular formula C10H10N2O5S B5175737 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5175737
M. Wt: 270.26 g/mol
InChI Key: WHTBIMRPVIAQET-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a hydroxy-nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions to form the thiazolidine ring.

    Nitration and Hydroxylation: The phenyl ring is nitrated and hydroxylated to introduce the nitro and hydroxy groups. This step often involves the use of nitric acid and sulfuric acid for nitration, followed by hydroxylation using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite, or other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving thiazolidine rings. It may also serve as a model compound for studying the effects of nitro and hydroxy groups on biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazolidine ring and nitro group can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, while the nitro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxy-3-nitrophenyl)acetic acid: Similar in structure but lacks the thiazolidine ring.

    4-hydroxy-3-nitrophenylacetic acid: Another related compound with a different substitution pattern on the phenyl ring.

    2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxamide: Similar but with an amide group instead of a carboxylic acid.

Uniqueness

2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its functional groups and the thiazolidine ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-8-2-1-5(3-7(8)12(16)17)9-11-6(4-18-9)10(14)15/h1-3,6,9,11,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTBIMRPVIAQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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